

Application Notes and Protocols for Aprim in High-Throughput Screening Assays

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Compound of Interest

Compound Name: *Aprim*

Cat. No.: *B8637087*

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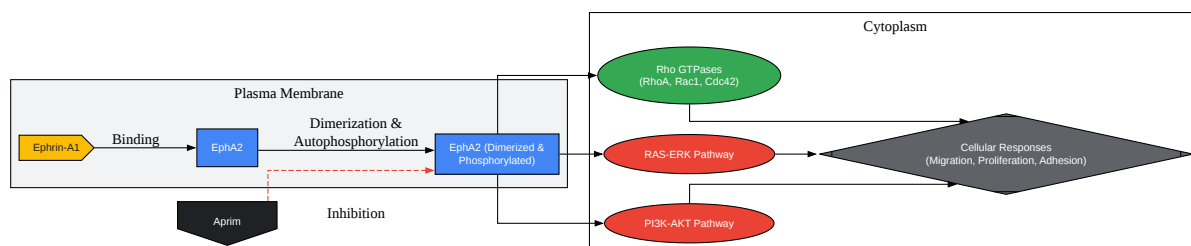
For Researchers, Scientists, and Drug Development Professionals

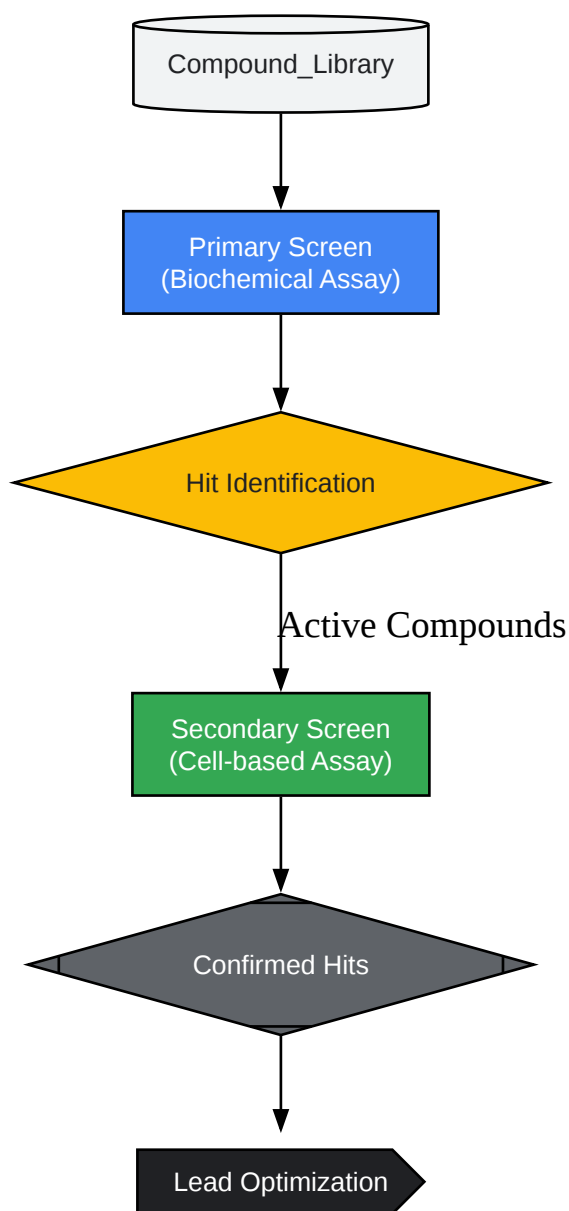
Introduction

Aprim is a novel small molecule inhibitor targeting the EphA2 receptor tyrosine kinase. The Eph (erythropoietin-producing hepatocellular) receptor family, and specifically EphA2, is a well-documented contributor to oncogenesis, with overexpression correlated with poor prognosis and metastasis in a variety of cancers. The forward signaling pathway of EphA2, initiated by binding of its ligand ephrin-A1, plays a crucial role in cell proliferation, migration, and adhesion. Consequently, the inhibition of EphA2 kinase activity presents a promising therapeutic strategy for cancer treatment. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of EphA2, using **Aprim** as a reference compound.

EphA2 Signaling Pathway

Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation of tyrosine residues in its juxtamembrane region. This activation initiates a downstream signaling cascade that can influence cell behavior. Key signaling events include the regulation of Rho family GTPases, which control cytoskeletal dynamics, and the modulation of other critical pathways such as the RAS-ERK and PI3K-AKT pathways. In a cancerous context, dysregulation of EphA2 signaling can lead to increased cell motility, invasion, and survival.





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